2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with fluoro, trifluoromethyl, and dioxaborolan groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzaldehyde core: The starting material, a fluorinated benzene derivative, undergoes formylation to introduce the aldehyde group.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.
Chemical Reactions Analysis
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, often with nucleophiles such as amines or thiols.
Cross-coupling reactions: The dioxaborolan group allows for Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structural features make it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to introduce fluorinated and boron-containing moieties.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated and boron-containing compounds.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and boron atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde can be compared with similar compounds such as:
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the fluoro group, which may affect its chemical behavior and biological activity.
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Lacks the dioxaborolan group, limiting its use in cross-coupling reactions.
The uniqueness of this compound lies in the combination of fluoro, trifluoromethyl, and dioxaborolan groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF4O3/c1-12(2)13(3,4)22-15(21-12)9-5-8(7-20)11(16)10(6-9)14(17,18)19/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFNBSKSVHBHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(F)(F)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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